9,11,13,15-(O-benzyl)tyrosylgramicidin A
Description
9,11,13,15-(O-Benzyl)tyrosylgramicidin A (hereafter referred to as O-benzyl–TFA) is a chemically modified derivative of the natural ionophore gramicidin A, a well-characterized antibiotic. The compound features O-benzyl ether protective groups at the 9, 11, 13, and 15 positions of the tyrosyl residues, which are introduced to stabilize reactive hydroxyl groups during synthesis. This modification is critical for enabling selective deprotection strategies and enhancing synthetic scalability while retaining biological activity.
The optimized synthesis of O-benzyl–TFA involves replacing traditional protective groups (e.g., p-methoxybenzyl) with O-benzyl to avoid side reactions, such as the partial reduction of double bonds in the furan ring during catalytic dehydrogenation . A novel deprotection method using boron trichloride (BCl₃) in dichloromethane (DCM) at −40 °C was developed, achieving a 91% yield and high purity, as confirmed by ¹H and ¹³C-NMR spectra . This method is particularly advantageous for gram-scale production compared to earlier approaches.
Properties
CAS No. |
112276-84-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Synonyms |
9,11,13,15-(O-benzyl)tyrosylgramicidin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Advancements: The BCl₃-mediated deprotection method for O-benzyl–TFA represents a scalable, high-yield alternative to traditional hydrogenolysis, reducing reliance on hazardous catalysts .
- Biological Specificity: The selective anticancer activity of O-benzyl–TFA contrasts with the broader toxicity profiles of non-benzylated gramicidin analogues, suggesting that protective group engineering can fine-tune therapeutic specificity.
- Comparative Limitations : While O-benzyl–TFA’s synthesis is well-documented, biological data on its direct antimicrobial effects (a hallmark of gramicidin A) remain unexplored in the provided evidence.
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